REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH2:5][CH:4]([C:6]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[CH:10][CH:9]=2)=[O:7])[CH2:3]1.Cl.[NH2:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23].O.N1(O)C2C=CC=CC=2N=N1.C(N(CC)CC)C>O1CCCC1>[CH3:17][C:2]1([CH3:1])[CH2:3][CH:4]([C:6]([C:8]2[CH:9]=[CH:10][C:11]([C:12]([NH:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[O:14])=[CH:15][CH:16]=2)=[O:7])[CH2:5]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C1)C(=O)C1=CC=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCC(=O)OCC
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
O.N1(N=NC2=C1C=CC=C2)O
|
Name
|
|
Quantity
|
9.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
138 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (0-35% ethyl acetate in heptane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C1)C(=O)C1=CC=C(C(=O)NCCC(=O)OCC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.9 mmol | |
AMOUNT: MASS | 4.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |